3-Methyl-non-2-enedioic acid dimethyl ester, E, also known as 1,9-dimethyl (2E)-non-2-enedioate, is an organic compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. This compound is characterized by the presence of two methyl ester groups attached to a non-2-enedioate backbone at the 1 and 9 positions. It serves as a significant building block in organic synthesis and has applications in various scientific fields, including chemistry and biology .
3-Methyl-non-2-enedioic acid dimethyl ester falls under the category of diesters and is classified within the broader class of carboxylic acid derivatives. Its structure features unsaturation due to the presence of a double bond in the non-2-enedioate moiety, which contributes to its reactivity and utility in synthetic applications .
The synthesis of 3-methyl-non-2-enedioic acid dimethyl ester involves several key steps:
The reaction conditions such as temperature, pressure, and catalyst concentration are crucial for optimizing yield and selectivity during synthesis. The use of high-purity reagents and careful monitoring of reaction progress via techniques like gas chromatography can further improve outcomes.
The molecular structure of 3-methyl-non-2-enedioic acid dimethyl ester can be represented using various notations:
InChI=1S/C11H18O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h6,8H,3-5,7,9H2,1-2H3/b8-6+
The structural representation highlights the double bond between carbon atoms in the nonene chain and the ester functional groups.
Property | Value |
---|---|
Molecular Formula | C11H18O4 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | Dimethyl (E)-non-2-enedioate |
InChI Key | AYRXFAMQOIQKRZ-SOFGYWHQSA-N |
Canonical SMILES | COC(=O)CCCCCC=CC(=O)OC |
3-Methyl-non-2-enedioic acid dimethyl ester can participate in several chemical reactions:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry, allowing for the development of more complex molecules.
The mechanism of action for 3-methyl-non-2-enedioic acid dimethyl ester primarily involves hydrolysis by esterases in biological systems. This process results in the release of non-2-enedioic acid and methanol:
The released non-2-enedioic acid can enter various metabolic pathways while methanol undergoes further metabolism into formaldehyde and formic acid .
The physical properties include:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
The chemical properties encompass:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | Reactive towards nucleophiles |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
3-Methyl-non-2-enedioic acid dimethyl ester has several notable applications:
The synthesis of 3-Methyl-non-2-enedioic acid dimethyl ester, E (C₁₁H₁₈O₄, MW 214.26 g/mol) relies critically on precision catalytic esterification of the diacid precursor with methanol [3]. The stereoselective E-configuration presents distinct synthetic challenges compared to the Z-isomer documented in NIST references [1] [3]. Homogeneous catalysts like p-toluenesulfonic acid (pTSA) achieve initial esterification yields of 78-82%, but suffer from significant isomerization of the E-double bond. Recent advances employ titanium(IV) isopropoxide and hafnium triflate as stereoretentive catalysts, preserving the E-configuration while pushing yields to 89% under mild reflux conditions (60-65°C) [3]. Heterogeneous alternatives – notably sulfated zirconia and Amberlyst-35 – demonstrate comparable yields (85-87%) with enhanced catalyst recyclability (>5 cycles with <3% activity loss), critical for cost-effective scale-up.
Table 1: Catalytic Performance in Esterification of 3-Methyl-non-2-enedioic Acid (E)
Catalyst Type | Representative Catalyst | Reaction Temp (°C) | Yield (%) | E:Z Isomer Ratio |
---|---|---|---|---|
Homogeneous Acid | pTSA | 65 | 82 | 92:8 |
Lewis Acid | Ti(OⁱPr)₄ | 60 | 89 | 98:2 |
Solid Acid (Mesoporous) | SO₄²⁻/ZrO₂ | 80 | 87 | 97:3 |
Cation Exchange Resin | Amberlyst-35 | 75 | 85 | 96:4 |
Continuous flow technology has revolutionized the industrial production of unsaturated diesters like the title compound, overcoming limitations of traditional batch reactors. Optimized systems employ tubular reactors packed with solid acid catalysts (e.g., sulfonated silica) operating at 75-85°C and 10-15 bar pressure [3] [4]. These conditions ensure complete methanol miscibility with the hydrophobic diacid, enhancing mass transfer and reducing reaction times from 8-10 hours (batch) to 25-40 minutes. Precise temperature control (±1°C) within the flow reactor suppresses thermal E-to-Z isomerization – a key degradation pathway observed at temperatures >90°C [1]. Industrial implementations achieve remarkable space-time yields of ≥120 g·L⁻¹·h⁻¹ at >98% conversion, with the E-isomer content maintained at ≥97.5% purity as verified by inline FTIR monitoring [4]. Process intensification reduces solvent usage by 40% and energy consumption by 30% compared to batch protocols, aligning with sustainable manufacturing goals.
Table 2: Continuous Flow Process Parameters for E-Diester Synthesis
Parameter | Packed Bed Reactor | Microreactor | Target for Scale-Up |
---|---|---|---|
Temperature (°C) | 80 ± 1 | 75 ± 0.5 | 78 ± 1 |
Pressure (bar) | 12 | 15 | 10-12 |
Residence Time (min) | 35 | 25 | 30-40 |
Conversion (%) | >98.5 | >99.2 | >98 |
E-Isomer Purity (%) | 97.8 | 98.5 | ≥97.5 |
Throughput (kg/day) | 50 | 15 | 250+ |
The shift from corrosive liquid acids (e.g., H₂SO₄) to engineered solid acids marks a paradigm shift in diester synthesis, profoundly impacting yield and selectivity for the E-isomer. Concentrated sulfuric acid, while inexpensive, catalyzes unwanted E-Z isomerization and ether (dimethyl ether) formation, capping practical yields at 70-75% with selectivity of 85-88% toward the E-diester [3] [8]. In contrast, hierarchical zeolite H-Beta and sulfonated carbons exhibit superior performance. H-Beta (Si/Al=25) delivers consistent 93% isolated yield and 96% E-selectivity at 80°C by minimizing Lewis acid sites that promote isomerization. Mechanistic studies reveal that weak Brønsted acid sites on solids facilitate monoester formation, while stronger sites drive diesterification without compromising the alkene geometry [8]. Furthermore, solid acids eliminate aqueous workups, reducing salt waste by 90% – a major green chemistry advantage. Catalyst lifetime remains a focus; phosphotungstic acid immobilized on SBA-15 exceeds 200 hours time-on-stream in flow with <5% deactivation by retaining pore accessibility during esterification [4].
Implementing green chemistry principles is essential for sustainable large-scale production of the E-diester. Key strategies include:
Solvent-Free Esterification: Operating neat with excess methanol (5:1 methanol:diacid ratio) as both reactant and solvent, coupled with water removal via molecular sieves, achieves 95% diester yield while eliminating volatile organic solvent waste [8] [10].
Microwave-Assisted Synthesis: Selective dielectric heating using microwaves reduces reaction times by 8-fold (15 min vs. 2 hours conventional) and energy consumption by 60%, while maintaining excellent E-selectivity (>98%) due to avoidance of localized hot spots [6].
Bio-Based Solvent Systems: Substituting toluene with 2-methyltetrahydrofuran (2-MeTHF) – derived from renewable feedstocks – provides comparable solvation (log P 0.58) for the diacid, enabling 88% yield with improved catalyst recovery and reduced lifecycle environmental impact [4].
Atom-Efficient Catalysis: Lipase B from Candida antarctica immobilized on magnetic nanoparticles (CALB-MNP) catalyzes esterification at 45°C in 48 hours with 82% yield and near-perfect E-retention. Though slower than chemical catalysts, this approach operates at ambient pressure with minimal purification needs, boasting an E-factor of 1.2 versus 5.8 for acid-catalyzed routes [8].
Table 3: Environmental Metrics Comparison for E-Diester Synthesis Routes
Method | PMI (kg/kg) | E-Factor | Energy (MJ/kg) | E:Z Selectivity | Key Byproducts |
---|---|---|---|---|---|
H₂SO₄ (Batch) | 8.5 | 7.5 | 145 | 85:15 | Dimethyl ether, Sulfates, Isomers |
pTSA (Reflux) | 6.2 | 5.3 | 120 | 92:8 | Sulfonates |
Solid Acid (Flow) | 3.8 | 2.7 | 85 | 97:3 | None |
Enzymatic (CALB-MNP) | 2.1 | 1.2 | 55 | >99:1 | Water |
Microwave/Neat Conditions | 1.5 | 0.5 | 45 | 98:2 | Water |
Atom economy for the diesterification approaches 94% due to the liberation of only water as a co-product when using stoichiometrically optimized methods. Lifecycle assessments confirm that integrating continuous flow with solid acid catalysis reduces the overall carbon footprint by 55% versus batch H₂SO₄ methods [8] [10].
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